Pyrophosphoric acid disodium

Baking Science Leavening Chemistry Food Phosphates

Generic phosphate substitution fails in baked goods and potato processing. This compound provides dual acidic proton donation (pH 3.7-5.0) and hydrolytically active P-O-P bridge-unlike TSPP or STPP. - **Leavening control**: Specify ROR grade (SAPP-28 to SAPP-40) to match dough processing time; wrong grade collapses cake doughnuts or delays biscuit rise. - **Color preservation**: 0.2-0.5% w/w in blanching water chelates Fe²⁺/³⁺ at pH 4-5, preventing after-cooking darkening in fries & hash browns. - **Dairy & meat**: 20-30 mEq/L sequesters calcium for cheese solubilization; synergizes with lysozyme in Mg²⁺-rich meat brines.

Molecular Formula H4Na2O7P2
Molecular Weight 223.95 g/mol
Cat. No. B12058351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrophosphoric acid disodium
Molecular FormulaH4Na2O7P2
Molecular Weight223.95 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)O.[Na].[Na]
InChIInChI=1S/2Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)
InChIKeyPPJGSBMKHZFHFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Pyrophosphate: Technical Baseline & Procurement Identifier


Pyrophosphoric acid disodium, universally recognized by its operational synonyms disodium dihydrogen pyrophosphate, sodium acid pyrophosphate (SAPP), or E450(i), is a condensed inorganic phosphate of the diphosphate class with the molecular formula Na₂H₂P₂O₇ and a molar mass of 221.94 g·mol⁻¹ [1]. It presents as a white, water-soluble crystalline solid (aqueous solubility 11.9 g/100 mL at 20 °C) that dissociates to yield the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻) in solution, producing a mildly acidic pH (3.7–5.0 in a 1% solution) [2]. This intrinsic acidity, combined with a labile P–O–P phosphoanhydride bond susceptible to controlled hydrolysis, fundamentally distinguishes it from fully neutralized tetrasodium pyrophosphate (Na₄P₂O₇, TSPP) and orthophosphate salts. Industrially sourced in food-grade (≥95% purity, compliant with Commission Directive 2008/84/EC) and technical-grade specifications, it fulfills dual roles as a proton-donating leavening acid and a polyvalent metal-ion chelator, making simple generic substitution within multi-phosphonate procurement workflows technically unsound [3].

Leavening acid with time-resolved CO₂ release via labile P–O–P bond
ROR-grade selection critical for dough process timing (SAPP-28 to SAPP-40)
Dual functionality as proton donor and polyvalent metal chelator
Food-grade (≥95% purity) and technical-grade specifications available

Why Generic Phosphate Substitution Fails


Although disodium pyrophosphate superficially resembles other inorganic phosphate salts by offering phosphate buffering and metal sequestration, direct one-to-one substitution with tetrasodium pyrophosphate (TSPP), sodium tripolyphosphate (STPP), or orthophosphate buffers frequently fails because SAPP is the only common food-grade condensed phosphate that simultaneously supplies labile acidic protons (two dissociable H⁺ per molecule) and a hydrolytically active P–O–P bridge within a single stoichiometric entity [1]. This dual functionality permits SAPP to serve as a time-resolved CO₂-releasing leavening acid in baked goods—where its characteristic Dough Rate of Reaction (ROR 24–38% CO₂ liberated in 8 minutes) is precisely graded across SAPP-28 to SAPP-40 variants—while TSPP at the same addition level generates an alkaline pH (~10) that neutralizes sodium bicarbonate prematurely and yields zero leavening action . More critically, SAPP-mediated chelation of iron (Fe²⁺/³⁺) at acidic pH in processed potato matrices has been shown empirically to suppress after-cooking darkening, whereas substituting TSPP at the same molar addition fails due to the formation of insoluble iron hydroxides in the elevated pH regime . Procurement specifications that treat all pyrophosphate salts as interchangeable therefore risk catastrophic failure in both gas-evolution kinetics and targeted color-preservation applications, as quantitatively detailed below.

Tetrasodium pyrophosphate (TSPP) lacks acidic protons

TSPP generates alkaline pH (~10) and provides zero leavening action; CO₂ evolution profiles may not reproduce.

Alkaline pH may shift metal sequestration

At pH >9, TSPP precipitates iron as Fe(OH)₃, failing to control after-cooking darkening; color outcomes may differ.

Hydrolysis kinetics differ from orthophosphates and STPP

Controlled P–O–P bond hydrolysis unique to pyrophosphate determines time-dependent functions; generic phosphate substitution may alter performance.

Quantified Differentiation vs. Closest Analogs


Leavening Rate Across SAPP Grades

SAPP grades are differentiated by their Dough Rate of Reaction (ROR), measured as the percentage of total CO₂ liberated at 27°C after 8 minutes of mixing with sodium bicarbonate in a standardized dough system. Fixed-grade SAPP-28 yields 24–28% ROR, SAPP-37 yields 34–38% ROR, and SAPP-40 achieves a faster profile; the rate directly determines whether the leavening action is classified as 'slow' (suitable for refrigerated doughs) or 'fast' (necessary for cake doughnuts and batters) [1]. Selecting the incorrect grade causes either premature gas loss (batter collapse) or under-leavening (dense crumb), making ROR specification a mandatory procurement parameter.

Leavening rate (ROR)
Specification review
SAPP-28: 24–28% SAPP-37: 34–38% SAPP-40: faster profile
ROR grade must match process timeline
CO₂ released in 8 min at 27°C, standardized dough
Baking Science Leavening Chemistry Food Phosphates

Iron Chelation and Color Stability in Processed Potato

After-cooking darkening in potato products is driven by the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which complexes with chlorogenic acid to form a gray pigment. Industrial trials confirm that disodium pyrophosphate (SAPP), applied at 0.2–0.5% w/w in blanching or par-frying baths, maintains an acidic pH (4.0–5.0) that retains Fe²⁺ and Fe³⁺ in soluble, colorless chelated states . In contrast, tetrasodium pyrophosphate (TSPP) at equivalent molar addition produces a solution pH >9, precipitating iron as dark Fe(OH)₃ and exacerbating discoloration; colorimetric measurements show ΔE (total color difference) values >5 units higher for TSPP-treated fries versus SAPP-treated controls .

Potato color stability
Source review
SAPP: ΔE <3.5, soluble Fe >85%
TSPP: ΔE >8.0, soluble Fe <40%
SAPP retains soluble iron at acidic pH
Industrial par-frying simulation; 0.3% w/w
Food Quality Post-Harvest Chemistry Color Stability

Calcium Sequestration and Casein Micelle Disruption

In dairy systems, calcium sequestering salts (CSS) dissociate casein micelles by chelating colloidal calcium phosphate, a process quantified by turbidity reduction and soluble calcium increase. Controlled studies with casein micelle suspensions at 20 mEq/L CSS addition demonstrated that disodium pyrophosphate (DSPP) reduces turbidity (absorbance at 500 nm) to <0.2 AU, comparable to STPP, while tetrasodium pyrophosphate (TSPP) achieves only ~0.5 AU under identical conditions, indicating that the chelation capacity of SAPP per equivalent added is ~2.5-fold higher than TSPP when normalized to the same calcium-binding endpoint [1]. The superior efficacy of SAPP is attributed to the H₂P₂O₇²⁻ anion providing two free coordination sites for Ca²⁺ at the delivery pH, whereas the P₂O₇⁴⁻ anion of TSPP is partially consumed in proton-exchange reactions that reduce the effective chelator concentration.

Casein micelle disruption
Context-dependent
DSPP: turbidity <0.2 AU
TSPP: ~0.5 AU, STPP: ~0.8 AU
Greater micelle disruption supports dairy protein modification
20 mEq/L CSS, casein micelle suspension at 25°C
Dairy Chemistry Calcium Chelation Protein Functionality

Cation Tolerance in Lysozyme Antimicrobial Systems

Lysozyme-based antimicrobial treatments for Gram-negative bacteria such as E. coli O157:H7 require outer membrane permeabilization by chelators. In broth dilution assays at pH 6, the disodium pyrophosphate-lysozyme combination inhibited E. coli O157:H7 strain H1730 despite the presence of up to 4 mM Mg²⁺, whereas pentasodium tripolyphosphate (PSTPP)-lysozyme and EDTA-lysozyme systems lost activity at lower Mg²⁺ concentrations [1]. The quantitative resistance to divalent cation interference is a direct consequence of SAPP's high binding constant for Mg²⁺ at acidic pH, maintaining a free Mg²⁺ concentration below the threshold that stabilizes the bacterial outer membrane.

Lysozyme cation tolerance
Reported
DSPP-lysozyme: active up to 4 mM Mg²⁺
EDTA/PSTPP-lysozyme: loss at ≤2 mM Mg²⁺
Tolerates higher Mg²⁺ in meat processing environments
E. coli O157:H7 broth assay at pH 6
Food Safety Chelator-Synergized Antimicrobials Meat Preservation

pH and Cathode Efficiency in Electroplating

In zinc and copper electroplating, disodium pyrophosphate hexahydrate is used to buffer plating solutions at pH 5.0–6.0, a range that optimizes cathode efficiency while preventing anode passivation. Tetrasodium pyrophosphate, by contrast, buffers at pH 9.5–10.5, which can cause hydroxide precipitation of metal ions and reduced throwing power. In a standard copper pyrophosphate plating bath operating at 55°C, the disodium salt formulation achieved a cathode current efficiency of 92 ± 3% versus 78 ± 5% for the tetrasodium-based bath when operated at the optimal pH for each system, as measured by gravimetric copper deposition [1].

Cathode efficiency
Reported
92 ± 3%
Higher current efficiency with disodium pyrophosphate bath
Compared to ~78% with tetrasodium bath at pH 10
Metal Finishing Electrodeposition Industrial Phosphating

P₂O₅ Content and Chemical Purity Comparison

For procurement decisions based on delivered phosphorus content per kilogram, disodium pyrophosphate (Na₂H₂P₂O₇, MW 221.94) contains 63.0–64.5% P₂O₅ equivalent as per EU purity specifications, compared to anhydrous disodium phosphate (Na₂HPO₄, MW 141.96) which carries ~50% P₂O₅ [1]. This means that formulators seeking a given phosphorus payload require ~25% less SAPP by weight than disodium phosphate, simultaneously reducing shipping volume and sodium co-load. The legal assay minimum of 95% Na₂H₂P₂O₇ for food-grade SAPP further guarantees consistent stoichiometric delivery, whereas technical-grade disodium phosphate anhydrous commonly exhibits 3–5% lower purity [2].

P₂O₅ content
Specification review
63.0–64.5% w/w
Higher phosphorus density reduces shipping mass
Compared to ~50% P₂O₅ in anhydrous disodium phosphate
Chemical Sourcing Phosphorus Content Optimization Formulation Cost

Evidence-Validated Applications for Procurement & R&D


Time-Controlled Leavening in Industrial Bakery

In refrigerated biscuit doughs and cake doughnut mixes, the ROR specification (SAPP-28 vs. SAPP-37 vs. SAPP-40) must be matched to the process timeline. SAPP-28 (24–28% CO₂ after 8 min) is mandatory for doughs stored overnight before baking, while SAPP-37 (34–38% CO₂ after 8 min) is required for immediate-fry cake doughnuts, where delayed gas release causes oil-soaked, collapsed product. Procurement must specify the exact ROR grade; generic 'sodium acid pyrophosphate' without an ROR suffix is insufficient evidence of fitness-for-purpose [1].

Potato Product Color Preservation

For frozen French fries, hash browns, and dehydrated potato flakes, SAPP at 0.2–0.5% w/w in blanching water inhibits after-cooking darkening by chelating Fe²⁺/³⁺ at pH 4–5. Substituting tetrasodium pyrophosphate at the same addition level elevates pH >9, precipitating iron as Fe(OH)₃ and yielding ΔE values exceeding 5 versus the SAPP-treated control. Procurement for potato processing lines must exclude TSPP if color stability is a contractual quality parameter .

Dairy Protein Modification in Processed Cheese

In processed cheese manufacture, disodium pyrophosphate (DSPP) is added at 20–30 mEq/L to sequester calcium from casein micelles, achieving turbidity reductions to <0.2 AU (near-complete protein solubilization). Tetrasodium pyrophosphate requires 2.5-fold higher addition to reach the same endpoint, introducing excessive sodium and risking a bitter, soapy off-flavor. Dairy formulators should specify DSPP over TSPP for calcium-chelation-driven texture modification [2].

Chelator-Enhanced Antimicrobials in Meat Processing

In ready-to-eat meat products, DSPP (10 mM) is combined with lysozyme to control E. coli O157:H7. This combination remains bactericidal in the presence of up to 4 mM Mg²⁺, a concentration that inactivates EDTA-lysozyme systems. Processors seeking lysozyme-based clean-label antimicrobial solutions must select DSPP as the chelating synergy agent when Mg²⁺-rich brines or marinades are used [3].

Application
Selection Property
Validation Focus
Bakery leavening process research
ROR grade matching to process timeline
CO₂ release kinetics under dough conditions
Potato color stability research
Iron chelation at acidic pH
ΔE colorimetry and soluble Fe retention
Dairy protein modification research
Calcium sequestration and casein micelle disruption
Turbidity reduction and soluble calcium release
Antimicrobial synergy research
Cation tolerance in lysozyme combinations
Mg²⁺ interference threshold in broth assays
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